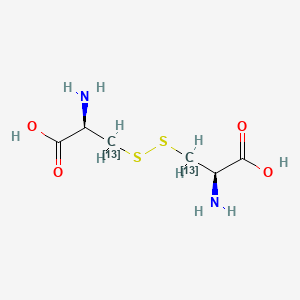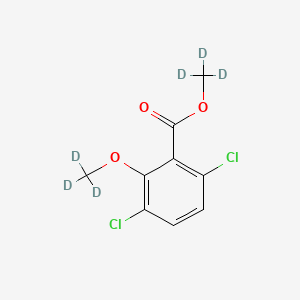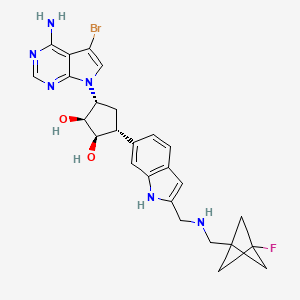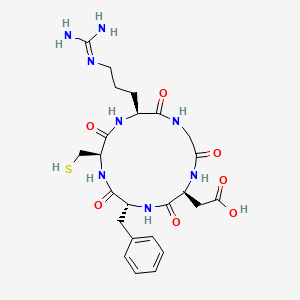
cyclo(Arg-Gly-Asp-D-Phe-Cys)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide known for its high affinity to integrins, particularly αvβ3. This compound can disrupt cell integrin interactions, making it a valuable tool in various scientific research fields, including tumor research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through the formation of a disulfide bond between the cysteine residues .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) primarily undergoes reactions involving its functional groups, such as oxidation and reduction of the disulfide bond, and substitution reactions involving the amino acid side chains .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bond.
Substitution: Various nucleophiles can react with the amino acid side chains under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Cyclo(Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigates cell adhesion, migration, and signaling pathways.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting integrins on tumor cells.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Wirkmechanismus
Cyclo(Arg-Gly-Asp-D-Phe-Cys) exerts its effects by binding to integrins, particularly αvβ3. This binding disrupts cell integrin interactions, leading to the inhibition of pluripotent marker expression in embryonic stem cells and the tumorigenic potential of these cells in vivo . The molecular targets and pathways involved include the down-regulation of transcription factors such as Oct 4, Sox 2, and Nanog .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Val)
- Cyclo(Arg-Gly-Asp-D-Phe-Lys(Cys))
- Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrins and its ability to disrupt cell integrin interactions effectively. This makes it particularly valuable in cancer research and therapy .
Eigenschaften
Molekularformel |
C24H34N8O7S |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1 |
InChI-Schlüssel |
WNYJVAMZRBTOPE-YVSFHVDLSA-N |
Isomerische SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Kanonische SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


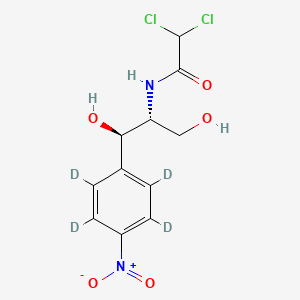

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
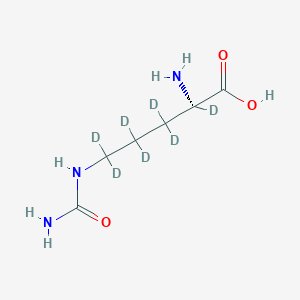

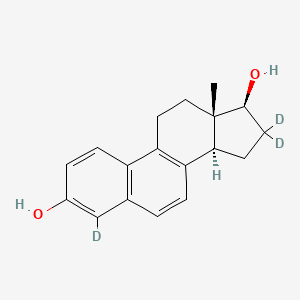

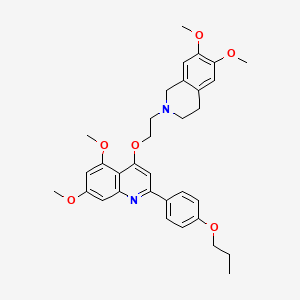
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

